

What is the Real-World Scope of 5-ASA Non-Adherence?

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Compound Focus: 5-Aminosalicylic Acid

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Clinical trials often report high adherence rates (80-90%), but real-world evidence reveals a different picture. The table below summarizes key quantitative findings on adherence rates and their consequences from observational studies.

Study Population	Adherence Metric	Adherence Rate	Consequences of Non-Adherence
Adolescents & Young Adults (10-24 yrs) with UC (UK Cohort, n=607) [1]	1-year discontinuation	69% (two-thirds) discontinued within one year [1]	Increased risk of disease relapse and flares [1]
Adolescents & Young Adults (10-24 yrs) with UC (UK Cohort) [1]	Proportion of Days Covered (PDC)	80% (ages 10-14) vs. 69% (ages 18-24) [1]	---
Patients with Active UC (US Insurance Claims, n=1,693) [2]	Medication Possession Ratio (MPR) ≥ 0.80	28% were adherent [2]	31% more hospitalizations; 34% more ER visits; 29% higher total all-cause costs [2]
Korean Patients with UC (n=259) [3]	Modified Morisky Medication Adherence	49.8% showed low adherence [3]	---

Study Population	Adherence Metric	Adherence Rate	Consequences of Non-Adherence
	Scale (MMAS-8)		

What are the Key Risk Factors for Non-Adherence?

Identifying patients at high risk for non-adherence allows for targeted interventions. Research has identified several sociodemographic, behavioral, and clinical risk factors.

Category	Specific Risk Factor	Impact on Adherence
Sociodemographic	Younger Age (particularly 18-24 years) [1] [3]	Strongest predictor; lower adherence and higher discontinuation [1] [3]
	Living in Socioeconomically Deprived Areas [1]	Higher likelihood of discontinuation [1]
Behavioral	Current Smoking [3]	Significant predictor of low adherence, especially in men [3]
	Alcohol Consumption [3]	Associated with low adherence, particularly in men [3]
Clinical & Treatment-Related	High Pill Burden & Complex Dosing [4] [5]	Major barrier to long-term adherence [4]
	Asymptomatic Disease (Remission) [5]	Patients lack cue to take medication [5]
Protective Factor	Early Corticosteroid Use for a Flare [1]	Associated with <i>lower</i> likelihood of discontinuing 5-ASA [1]

What Protocols Can Be Used to Assess Adherence in Research?

For researchers studying adherence, selecting a robust and objective methodology is crucial. The following table outlines common protocols used in the literature.

Methodology	Description	Key Considerations & Pitfalls
Prescription Refill Records (MPR/PDC)	Calculated from administrative databases. • Medication Possession Ratio (MPR): Total day's supply / Time period. • Proportion of Days Covered (PDC): Number of days "covered" by medication / Time period [2].	Considered more objective than self-report. A common adherence threshold is MPR/PDC \geq 0.80 (80%) [2]. Requires defining a permissible gap between prescriptions (e.g., 90 days in one study) [1].
Self-Report Questionnaires (e.g., MMAS-8)	A simple, 8-item survey where patients self-report adherence behaviors. Scores are categorized as low (<6), medium (6-7), or high (8) adherence [3].	Subject to recall bias and potential patient over-reporting of adherence. Practical for clinical settings but may overestimate true adherence rates [4].
Biochemical Measures (Urinary Metabolites)	Measurement of 5-ASA (mesalamine) or its metabolite N-acetyl-5-ASA in a spot urine sample [4].	Not recommended for clinical practice due to high intra- and inter-subject variability, which makes it an unreliable adherence marker [4].

What are Evidence-Based Strategies to Overcome Poor Adherence?

The evidence points to several key intervention strategies that can be tested and implemented.

- **Simplify Dosing Regimens**
 - **Evidence:** A 2025 randomized controlled trial (the EASI Trial) found that a single 1600 mg tablet regimen resulted in a non-significant trend toward fewer missed doses compared to three 800 mg tablets, with no difference in relapse rates [6]. This supports the use of once-daily dosing to reduce pill burden, which has been consistently linked to better adherence [4] [5].
- **Implement Proactive Follow-Up in High-Risk Windows**
 - **Evidence:** The first year after diagnosis and treatment initiation is a critical period, especially for adolescents and young adults [1]. Establishing structured follow-up (e.g., at 1 month, 3

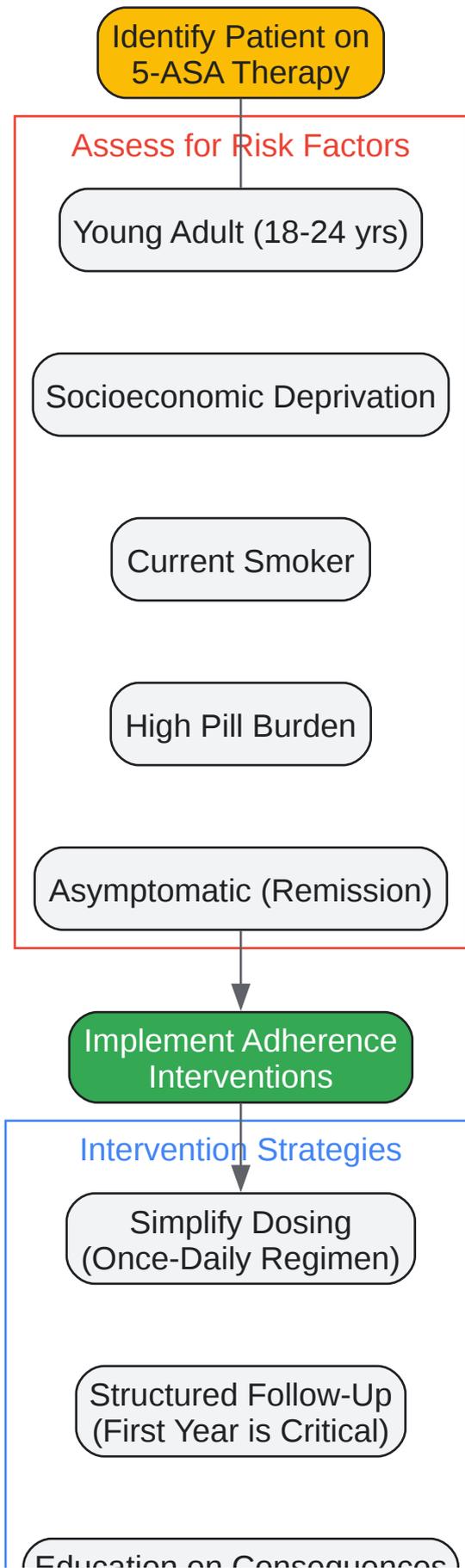
months, and 1 year) to assess adherence, provide reinforcement, and troubleshoot barriers is crucial.

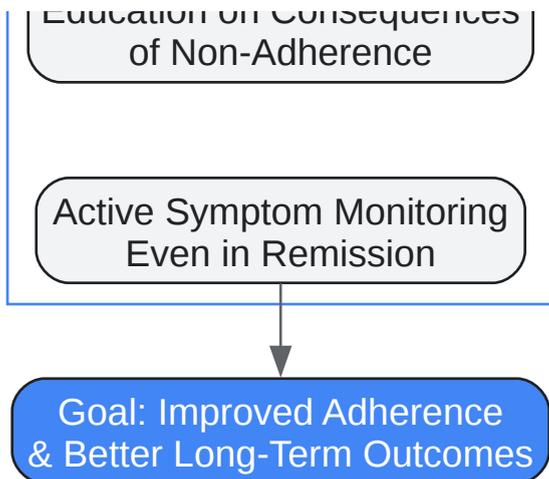
- **Enhance Patient Education and Communication**

- **Evidence:** Educate patients that 5-ASA is a maintenance therapy that must be taken even when they feel well [5]. Emphasize that adherence is directly linked to reduced relapse risk, fewer hospitalizations, and a lower long-term risk of colorectal cancer [1] [4] [5]. Communication should be clear, and patients should be involved in shared decision-making.

Adherence Intervention Logic Pathway

The following diagram synthesizes the evidence into a logical workflow for addressing poor adherence, suitable for guiding clinical protocols or research interventions.





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